molecular formula C17H17FN4O3S2 B2426918 2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251559-68-8

2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2426918
CAS RN: 1251559-68-8
M. Wt: 408.47
InChI Key: LRZVOMFIZLVASC-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a hit compound from a structure-based virtual screening made on IDO1 active site . The new compounds showed broad anti-proliferative activity against cancer cell lines in vitro, especially triple-negative breast cancer cells .


Synthesis Analysis

The synthesis of this compound and its derivatives involves a series of reactions, which were identified by (1)H NMR, single crystal X-ray diffraction, elemental analysis or HRMS . The reaction mixture was stirred for 2–24 h at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5N3O . The InChI representation of the molecule is InChI=1S/C6H5N3O/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H, (H,8,10) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives . The reaction involves the use of halogen-heterocycle (0.40 mmol, 1 equiv) in toluene (10 mL) with 18-crown-6 (0.032 mmol, 0.08 equiv) and alcohol or thiol (0.40 mmol, 1 equiv) followed by KOH (1.20 mmol, 3.0 equiv) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are represented by its molecular weight, which is 135.12 g/mol . The compound is a white solid with a melting point of 143.6–144.7 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel triazolo and pyridine derivatives, including compounds structurally related to "2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one", has been explored for their potential antimicrobial activity. For instance, the study by Suresh et al. (2016) introduced a series of triazolo and pyridine derivatives, demonstrating significant biological activity against a variety of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Structural Analysis and Intermolecular Interactions

Research by Shukla et al. (2014) on biologically active 1,2,4-triazole derivatives, including those with fluorobenzyl groups, focused on their crystal structures and identified various types of intermolecular interactions. These interactions are crucial for understanding the physicochemical properties of these compounds and their potential application in material science and drug design (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Anticonvulsant Properties

Although the requirement is to avoid mentioning drug use and dosage, it's noteworthy that related compounds have been synthesized and evaluated for their anticonvulsant activity. This illustrates the broader chemical family's potential in neurological research and the design of compounds targeting neural pathways, without detailing specific drug applications or side effects (Kelley et al., 1995).

Transforming Growth Factor-β Inhibition

The study by Krishnaiah et al. (2012) on triazolo[1,5-a]pyridine derivatives with anti-inflammatory activity through ALK5 inhibition highlights the compound's relevance in cancer research. The specific derivative's ability to inhibit TGF-β type 1 receptor kinase points to its utility in studying and potentially modulating pathways involved in cancer progression (Krishnaiah, Jin, Sreenu, Subrahmanyam, Rao, Son, Park, Kim, & Sheen, 2012).

Herbicidal Activity

Investigations into the herbicidal activity of triazolopyridine sulfonamide compounds, as conducted by Moran (2003), reveal the compound's potential applications in agriculture. The ability to inhibit the growth of various vegetation types at low application rates opens new avenues for research into environmentally friendly herbicides (Moran, 2003).

Future Directions

The future directions for this compound involve further optimization studies. The replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges . The compound has potential applications in cancer immunotherapy .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S2/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZVOMFIZLVASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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